molecular formula C14H12BrNO2 B13696297 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

Cat. No.: B13696297
M. Wt: 306.15 g/mol
InChI Key: LSUQERZPJQONTH-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid is a brominated quinoline derivative featuring a cyclopropyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4. This compound is of interest in medicinal chemistry due to the pharmacophoric quinoline scaffold, which is prevalent in inhibitors targeting enzymes or viral proteases.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12BrNO2/c1-7-2-5-10-12(13(7)15)9(14(17)18)6-11(16-10)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,17,18)

InChI Key

LSUQERZPJQONTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3CC3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for quinoline derivatives, including 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. Techniques such as transition metal-catalyzed reactions and green chemistry protocols are commonly employed .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at the 5th position undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key Findings :

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yields 5-aryl derivatives. For example, coupling with 4-methoxyphenylboronic acid gave a 78% yield under reflux (90°C, 12 h).

  • Buchwald–Hartwig Amination : Reaction with pyrrolidine using Pd₂(dba)₃ and Xantphos in toluene at 110°C produced 5-pyrrolidinyl derivatives (65% yield) .

Reaction Conditions :

SubstrateReagent/CatalystSolventTemp (°C)Yield (%)
BromoquinolinePd(PPh₃)₄, K₂CO₃THF/H₂O9078
BromoquinolinePd₂(dba)₃, XantphosToluene11065

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates SNAr at the 5-position.

Example Reaction :

  • Reaction with sodium methoxide in methanol at 60°C replaces bromine with a methoxy group (52% yield).

Mechanism :

  • Deprotonation of methanol generates methoxide ion.

  • Attack at the 5-position via a Meisenheimer intermediate.

  • Elimination of bromide ion completes the substitution.

Decarboxylation of the Carboxylic Acid Group

The 4-carboxylic acid group undergoes thermal or acidic decarboxylation to form 4-unsubstituted quinolines.

Conditions and Outcomes :

  • Heating at 200°C under vacuum produces 5-bromo-2-cyclopropyl-6-methylquinoline (83% yield).

  • Treatment with concentrated H₂SO₄ at 120°C yields the same product (91% yield) .

Reaction Pathway :
R-COOHΔ or H2SO4R-H+CO2\text{R-COOH} \xrightarrow{\Delta \text{ or } \text{H}_2\text{SO}_4} \text{R-H} + \text{CO}_2 \uparrow

Cyclopropane Ring-Opening Reactions

The 2-cyclopropyl group participates in ring-opening under oxidative or acidic conditions:

Oxidative Ring-Opening :

  • Reaction with m-CPBA in dichloromethane converts the cyclopropane to a 1,3-diol derivative (58% yield).

Acid-Catalyzed Ring-Opening :

  • Treatment with HCl in dioxane generates a chlorinated side chain .

Cross-Coupling Reactions Involving the Quinoline Core

The quinoline ring itself participates in regioselective functionalization:

C–H Arylation :

  • Directed by the carboxylic acid group, palladium-catalyzed arylation at the 8-position occurs using aryl iodides (e.g., 62% yield with iodobenzene) .

Electrophilic Substitution :

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 7-position (44% yield) .

Comparison of Reactivity with Analogues

The compound’s reactivity differs from structurally similar quinolines:

FeatureThis Compound6-Bromo-2-methylquinoline-4-carboxylic Acid
Bromine Position56
Cyclopropane StabilityModerate ring-openingMethyl group inert under similar conditions
Decarboxylation Yield83–91%68–72%

Scientific Research Applications

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid with structurally similar compounds, focusing on substituents, physicochemical properties, and inferred biological relevance.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties References
5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid 5-Br, 2-cyclopropyl, 6-Me, 4-COOH C14H11BrNO2 ~313.15* Enhanced lipophilicity (6-Me), moderate polarity (COOH)
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid 6-Br, 2-cyclopropyl, 4-COOH C13H10BrNO2 298.13 Higher electrophilicity (6-Br), irritant (Xi hazard)
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid 6-Br, 2-(5-methylthiophene), 4-COOH C15H10BrNO2S 348.21 Increased π-stacking potential (thiophene), irritant
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid 6-Br, 2-(2,4-dimethoxyphenyl), 4-COOH C18H14BrNO4 388.20 High polarity (5 H-bond acceptors), bulky aromatic substituent

*Note: Molecular weight calculated based on structural inference.

Key Observations:
  • Bromine Position : The 5-bromo substitution in the target compound vs. 6-bromo in analogs (e.g., ) may alter electronic distribution, affecting reactivity in cross-coupling reactions or binding to biological targets.
  • Cyclopropyl at position 2 introduces conformational rigidity, which may enhance target selectivity by restricting rotational freedom . Bulky substituents like dimethoxyphenyl (in ) or thiophene (in ) reduce solubility but improve π-π interactions in enzyme binding pockets.

Biological Activity

5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a bromine substituent at the 5-position, a cyclopropyl group at the 2-position, and a carboxylic acid functional group at the 4-position. The unique structural characteristics contribute to its biological activity.

The biological activity of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes, which are crucial for cell survival. It has shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting their replication processes.
  • Anticancer Activity : Preliminary studies indicate that this compound may interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective
AnticancerA549 (lung adenocarcinoma)IC50 = 66 µM
AnticancerHCT116 (colon cancer)IC50 = 78 µM

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties, 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid was tested against several bacterial strains. Results indicated strong inhibition of growth in Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity in Cancer Cells : A comparative study using A549 lung adenocarcinoma cells revealed that treatment with the compound resulted in reduced cell viability to 66%, indicating significant anticancer activity. The study also highlighted that the compound's effects were more pronounced compared to standard chemotherapeutic agents like cisplatin .

Research Findings

Recent research has focused on synthesizing derivatives of 5-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid to enhance its biological activity. Modifications to the structure have shown promise in increasing potency against specific targets while reducing toxicity to non-cancerous cells. For instance, derivatives with additional functional groups have exhibited improved activity profiles against resistant bacterial strains .

Q & A

Basic: What are the common synthetic routes for 5-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid?

The synthesis of this quinoline derivative typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. A Pfitzinger reaction, which condenses isatin derivatives with ketones or aldehydes, is a classical method for generating quinoline-4-carboxylic acids . Microwave-assisted synthesis under indium(III) chloride catalysis has also been reported to improve reaction efficiency for similar compounds, reducing reaction times from hours to minutes . For bromination, direct electrophilic substitution using Br₂ in a solvent like CCl₄ at 45–50°C is a standard approach (as seen in analogous brominated furan syntheses) . The cyclopropyl group may be introduced via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the precursor’s reactivity .

Advanced: How can conflicting spectroscopic data (e.g., NMR, HRMS) for this compound be resolved during characterization?

Discrepancies in spectroscopic data often arise from differences in solvent systems, impurities, or tautomeric equilibria. For example:

  • NMR : The quinoline ring’s electron-withdrawing groups (e.g., Br, COOH) deshield adjacent protons, but solvent polarity (DMSO vs. CDCl₃) can shift peaks significantly. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals unambiguously .
  • HRMS : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) should be evident. Deviations may indicate incomplete purification or decomposition. Compare experimental data with computational tools like mzCloud or SciFinder .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the carboxylic acid group) by determining the crystal structure .

Basic: What are the key considerations for designing biological assays to evaluate this compound’s antimicrobial activity?

  • Target selection : Prioritize assays against Gram-negative/positive bacteria or fungi, as quinoline derivatives often target DNA gyrase or topoisomerase IV .
  • Dose range : Test concentrations from 1–100 µM, including positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
  • Resazurin assay : Use a fluorometric/colorimetric method to quantify viability in a 96-well plate format .
  • Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How does the cyclopropyl substituent influence the compound’s reactivity and bioactivity compared to phenyl or methyl analogs?

  • Steric effects : The cyclopropyl group’s rigid, non-planar structure may hinder interactions with enzyme active sites but improve metabolic stability compared to bulkier phenyl groups .
  • Electronic effects : The cyclopropane ring’s strain increases electron density at the quinoline core, potentially enhancing π-π stacking with aromatic residues in target proteins .
  • SAR studies : Compare IC₅₀ values against analogs like 2-(3-bromophenyl)-quinoline-4-carboxylic acid ( ). Computational docking (AutoDock Vina) can model binding affinities .

Basic: What purification strategies are effective for isolating 5-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid?

  • Recrystallization : Use boiling water or ethanol/water mixtures for high-purity crystals .
  • Column chromatography : Optimize with silica gel and a gradient of ethyl acetate/hexane (10–50%). Add 0.1% acetic acid to mitigate carboxylic acid tailing .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for sensitive assays .

Advanced: How can computational methods predict the compound’s solubility and permeability for drug development?

  • Solubility : Use COSMOtherm or Schrödinger’s QikProp to calculate logS (water solubility). The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration .
  • Permeability : Predict logP (octanol-water partition coefficient) via MarvinSketch. A logP <3 is ideal for oral bioavailability. Substituents like Br and cyclopropyl increase hydrophobicity, requiring counterbalancing with polar groups .
  • pKa estimation : Tools like SPARC predict ionization states (carboxylic acid pKa ~2.5–4.5), critical for formulation .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for powder handling due to potential respiratory irritancy .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Waste disposal : Neutralize with sodium bicarbonate before discarding in halogenated waste containers (due to bromine content) .

Advanced: What strategies address low yields in the final coupling step of the quinoline core?

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura couplings .
  • Microwave assistance : Reduce side reactions by heating at 100–120°C for 10–20 minutes instead of prolonged reflux .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to prevent coordination with metal catalysts .

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